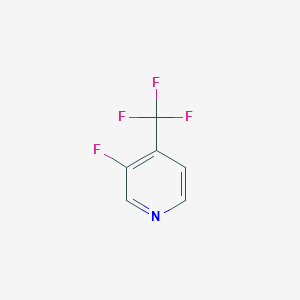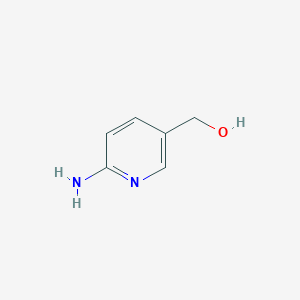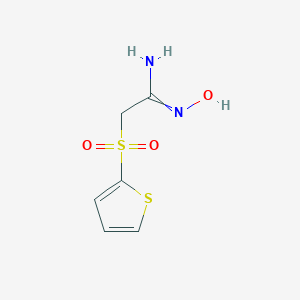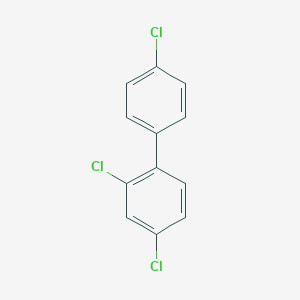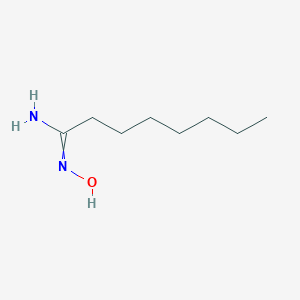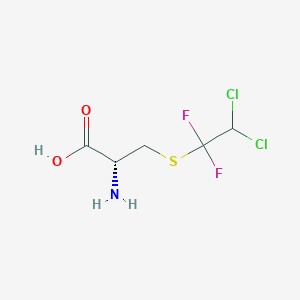
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine (DCVC) is a chemical compound that belongs to the family of halogenated aliphatic compounds. DCVC is a metabolite of 1,1,2,2-tetrachloroethane (TCE), which is a common environmental contaminant. DCVC is of significant interest to scientists due to its potential health effects and its role in the metabolism of TCE.
Mécanisme D'action
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine exerts its toxic effects by binding to proteins and disrupting their function. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine binds to proteins through a process called S-alkylation, which involves the addition of the S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine molecule to the thiol group of cysteine residues in proteins. This results in the formation of S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-protein adducts, which can lead to protein dysfunction and cell death.
Effets Biochimiques Et Physiologiques
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has been shown to cause liver and kidney damage in animal studies. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-induced liver damage is characterized by the formation of necrotic lesions and the elevation of liver enzymes. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-induced kidney damage is characterized by the formation of tubular casts and the elevation of blood urea nitrogen levels. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has also been shown to cause oxidative stress and inflammation in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is a useful tool for studying the metabolism of TCE and the role of GST in the detoxification of TCE. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is also a useful biomarker for assessing TCE exposure. However, S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has limitations as a tool for studying the toxicity of TCE, as it is not the only toxic metabolite of TCE, and its toxicity may not accurately reflect the toxicity of TCE as a whole.
Orientations Futures
Future research on S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine should focus on its role in the toxicity of TCE and its potential health effects. Further studies are needed to determine the mechanisms by which S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine exerts its toxic effects and to identify biomarkers of S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine-induced toxicity. Future research should also focus on the development of new methods for detecting S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine and other TCE metabolites in biological samples.
Méthodes De Synthèse
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is synthesized by the reaction of TCE with L-cysteine in the presence of glutathione S-transferase (GST). GST is an enzyme that plays a crucial role in the metabolism of xenobiotics, including TCE. The reaction between TCE and L-cysteine results in the formation of S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine, which is then excreted in the urine.
Applications De Recherche Scientifique
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has been extensively studied in scientific research due to its potential health effects and its role in the metabolism of TCE. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is used as a biomarker for TCE exposure, and its levels in urine are used to assess the extent of TCE exposure. S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is also used as a tool to study the metabolism of TCE and the role of GST in the detoxification of TCE.
Propriétés
Numéro CAS |
124076-67-1 |
|---|---|
Nom du produit |
S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine |
Formule moléculaire |
C5H7Cl2F2NO2S |
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2,2-dichloro-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7Cl2F2NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-/m0/s1 |
Clé InChI |
ILJRPHVFFPPMOZ-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)SC(C(Cl)Cl)(F)F |
SMILES |
C(C(C(=O)O)N)SC(C(Cl)Cl)(F)F |
SMILES canonique |
C(C(C(=O)O)N)SC(C(Cl)Cl)(F)F |
Synonymes |
DCDFE-Cys S-(2,2-dichloro-1,1-difluoroethyl)cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



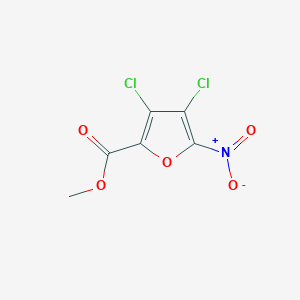
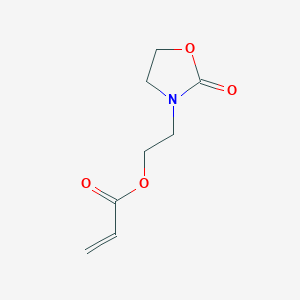
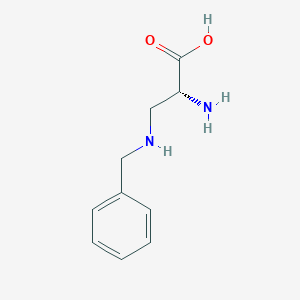
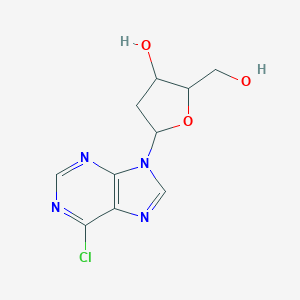
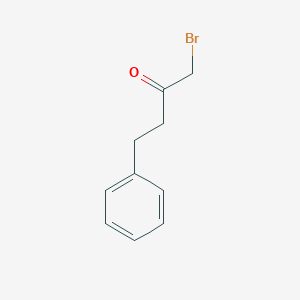
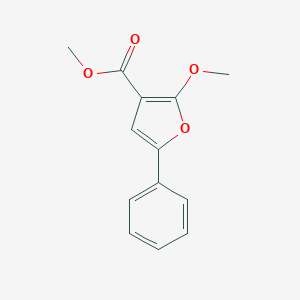
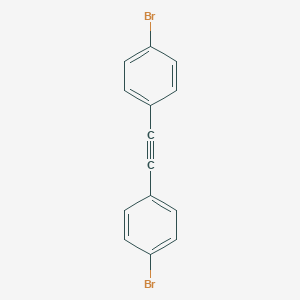
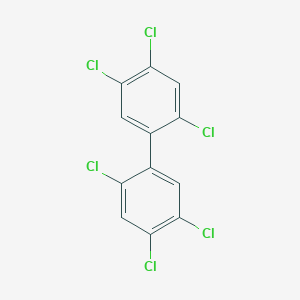
![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)
